molecular formula C10H14N2 B13136097 Quinoxaline, 1,2,3,4-tetrahydro-1,4-dimethyl- CAS No. 2427-06-7

Quinoxaline, 1,2,3,4-tetrahydro-1,4-dimethyl-

Cat. No.: B13136097
CAS No.: 2427-06-7
M. Wt: 162.23 g/mol
InChI Key: XGJGSZQCWARFIA-UHFFFAOYSA-N
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Description

Quinoxaline, 1,2,3,4-tetrahydro-1,4-dimethyl- is a nitrogen-containing heterocyclic compound with the molecular formula C10H14N2. This compound is a derivative of quinoxaline, which is known for its diverse applications in pharmaceuticals, agriculture, and materials science. The presence of nitrogen atoms in the ring structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoxaline, 1,2,3,4-tetrahydro-1,4-dimethyl- typically involves the condensation of ortho-diamines with 1,2-diketones. One common method is the reaction of 1,2-diaminobenzene with glyoxal under acidic conditions to form the quinoxaline ring. The tetrahydro derivative can be obtained by hydrogenation of the quinoxaline ring using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

Industrial Production Methods

In industrial settings, the production of Quinoxaline, 1,2,3,4-tetrahydro-1,4-dimethyl- may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Quinoxaline, 1,2,3,4-tetrahydro-1,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-1,4-dioxide derivatives.

    Reduction: Reduction of the quinoxaline ring can yield tetrahydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinoxaline-1,4-dioxide derivatives.

    Reduction: Tetrahydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the reagents used.

Scientific Research Applications

Quinoxaline, 1,2,3,4-tetrahydro-1,4-dimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in developing new pharmaceuticals, particularly as enzyme inhibitors.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of Quinoxaline, 1,2,3,4-tetrahydro-1,4-dimethyl- involves its interaction with various molecular targets. The compound can intercalate into DNA, causing DNA damage and inhibiting replication. It can also inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Quinoxaline, 1,2,3,4-tetrahydro-1,4-dimethyl- is unique due to its specific substitution pattern and tetrahydro structure. Similar compounds include:

    Quinoxaline: The parent compound with a fully aromatic ring.

    1,2,3,4-Tetrahydroquinoxaline: A similar compound without the 1,4-dimethyl substitution.

    Quinazoline: An isomeric compound with a different nitrogen atom arrangement.

    Cinnoline: Another isomeric compound with a different ring structure.

The uniqueness of Quinoxaline, 1,2,3,4-tetrahydro-1,4-dimethyl- lies in its specific chemical properties and biological activities, which make it a valuable compound for various applications in research and industry.

Properties

CAS No.

2427-06-7

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

1,4-dimethyl-2,3-dihydroquinoxaline

InChI

InChI=1S/C10H14N2/c1-11-7-8-12(2)10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3

InChI Key

XGJGSZQCWARFIA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C2=CC=CC=C21)C

Origin of Product

United States

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